Cas no 1206124-45-9 (5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile)

5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile is a versatile aromatic compound featuring a chloromethyl group and a trifluoromethoxy substituent on a benzonitrile scaffold. Its molecular structure, combining electron-withdrawing groups (cyano and trifluoromethoxy) with a reactive chloromethyl moiety, makes it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The trifluoromethoxy group enhances metabolic stability and lipophilicity, while the chloromethyl functionality allows for further derivatization via nucleophilic substitution. This compound is particularly useful in the development of bioactive molecules, offering precise reactivity for constructing complex architectures. Its high purity and well-defined properties ensure consistent performance in synthetic applications.
5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile structure
1206124-45-9 structure
Product Name:5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile
CAS No:1206124-45-9
MF:C9H5ClF3NO
MW:235.590311765671
CID:4981065
Update Time:2025-06-13

5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 5-(chloromethyl)-2-(trifluoromethoxy)benzonitrile
    • 3-Cyano-4-(trifluoromethoxy)benzyl chloride
    • 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile
    • Inchi: 1S/C9H5ClF3NO/c10-4-6-1-2-8(7(3-6)5-14)15-9(11,12)13/h1-3H,4H2
    • InChI Key: UPLKAGBPQNVBII-UHFFFAOYSA-N
    • SMILES: ClCC1C=CC(=C(C#N)C=1)OC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 260
  • XLogP3: 3.2
  • Topological Polar Surface Area: 33

5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A013011496-250mg
3-Cyano-4-(trifluoromethoxy)benzyl chloride
1206124-45-9 97%
250mg
$480.00 2023-09-04
Alichem
A013011496-500mg
3-Cyano-4-(trifluoromethoxy)benzyl chloride
1206124-45-9 97%
500mg
$790.55 2023-09-04
Alichem
A013011496-1g
3-Cyano-4-(trifluoromethoxy)benzyl chloride
1206124-45-9 97%
1g
$1534.70 2023-09-04

5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile Related Literature

Additional information on 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile

Research Briefing on 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile (CAS: 1206124-45-9) in Chemical Biology and Pharmaceutical Applications

The compound 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile (CAS: 1206124-45-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug synthesis. This briefing synthesizes the latest findings on its synthesis, reactivity, and potential therapeutic uses, drawing from peer-reviewed literature and patent filings published within the last two years.

Recent studies highlight the compound's role in the development of trifluoromethoxy-containing bioactive molecules, a structural motif known to enhance metabolic stability and membrane permeability. A 2023 Journal of Medicinal Chemistry publication (DOI: 10.1021/acs.jmedchem.3c00512) demonstrated its utility in constructing kinase inhibitors via nucleophilic substitution at the chloromethyl group, yielding derivatives with nanomolar potency against EGFR mutants. The trifluoromethoxy moiety was critical for maintaining target engagement in cellular assays.

Innovative synthetic approaches have emerged to address challenges in scaling up production. A continuous flow chemistry method developed by researchers at MIT (2024, Organic Process Research & Development) achieved an 82% yield of 1206124-45-9 with reduced byproduct formation, utilizing microreactor technology to control exothermic reactions during the chloromethylation step. This advancement addresses previous limitations in batch processing reported in earlier patents (e.g., WO2022155268).

Structural-activity relationship (SAR) studies utilizing this building block have revealed surprising selectivity profiles. When incorporated into PROTAC (PROteolysis TArgeting Chimera) designs, the benzonitrile core facilitated unexpected E3 ligase recruitment, as documented in a recent Nature Chemical Biology paper (2024, 10.1038/s41589-024-01580-x). This discovery opens new avenues for targeted protein degradation strategies in oncology.

Safety assessments published in Chemical Research in Toxicology (2023) indicate that 1206124-45-9 requires careful handling due to potential skin sensitization (EC3 value: 12.5 μg/cm² in local lymph node assays). However, its metabolites show favorable toxicity profiles in hepatic microsome studies, supporting its continued use in drug discovery pipelines. Current Good Manufacturing Practice (cGMP) production guidelines are being established by the FDA based on these findings.

Emerging applications include its use as a radiopharmaceutical precursor. The chloromethyl group enables efficient 18F-labeling for PET imaging probes, with recent clinical trials (NCT05678984) demonstrating excellent in vivo stability of derived tracers for neuroinflammation imaging. This positions 5-(Chloromethyl)-2-(trifluoromethoxy)benzonitrile as a multimodal tool bridging therapeutic and diagnostic development.

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